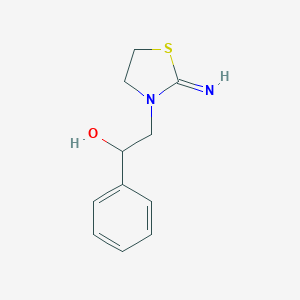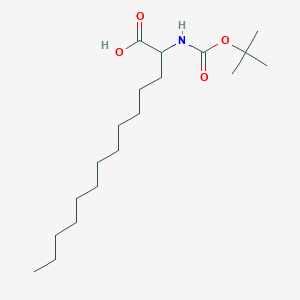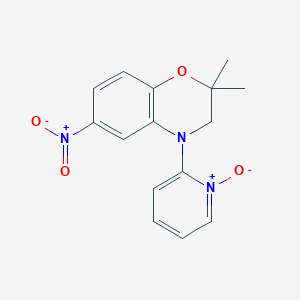
YM 934
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM-934 is a synthetic small molecule drug that acts as a potassium channel opener. It was initially developed by Astellas Pharma, Inc. and is known for its potential therapeutic applications in treating urogenital and cardiovascular diseases . YM-934 has shown promising results in various experimental models, particularly in its ability to inhibit neurogenic plasma leakage and its potent anti-asthma activity .
Preparation Methods
The synthesis of YM-934 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically involves the use of organic solvents and specific reaction conditions to achieve the desired product. Industrial production methods for YM-934 would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
YM-934 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, YM-934 can be oxidized to form corresponding oxides or reduced to form reduced derivatives .
Scientific Research Applications
YM-934 has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study potassium channel activation and its effects on cellular processes. In biology, YM-934 has been used to investigate the role of potassium channels in various physiological and pathological conditions. In medicine, YM-934 has shown potential as a therapeutic agent for treating asthma, hypertension, and urinary incontinence . In industry, YM-934 can be used in the development of new drugs targeting potassium channels .
Mechanism of Action
YM-934 exerts its effects by activating potassium channels, specifically the ATP-sensitive potassium channels (KATP channels). This activation leads to the hyperpolarization of cell membranes, which in turn reduces cellular excitability and inhibits the release of neurotransmitters. The molecular targets of YM-934 include the KATP channels found in various tissues, such as smooth muscle cells and neurons. The pathways involved in its mechanism of action include the modulation of ion fluxes and the regulation of cellular signaling pathways .
Comparison with Similar Compounds
YM-934 is unique among potassium channel openers due to its high potency and selectivity. Similar compounds include lemakalim, theophylline, and salbutamol, which also act on potassium channels but with different efficacy and selectivity profiles. For example, YM-934 has been shown to be more potent than salbutamol and lemakalim in experimental asthma models . Other similar compounds include cromakalim and diazoxide, which also activate potassium channels but may have different therapeutic applications and side effect profiles .
Properties
CAS No. |
136544-11-1 |
|---|---|
Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2,2-dimethyl-6-nitro-4-(1-oxidopyridin-1-ium-2-yl)-3H-1,4-benzoxazine |
InChI |
InChI=1S/C15H15N3O4/c1-15(2)10-16(14-5-3-4-8-17(14)19)12-9-11(18(20)21)6-7-13(12)22-15/h3-9H,10H2,1-2H3 |
InChI Key |
GOTJEXSHEQBBSV-UHFFFAOYSA-N |
SMILES |
CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C |
Canonical SMILES |
CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C |
Key on ui other cas no. |
136544-11-1 |
Synonyms |
2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide 2H-1,4-benzoxazine, 3,4-dihydro-2,2-dimethyl-6-nitro-4-(2-pyridinyl)-, N-oxide YM 934 YM-934 YM934 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

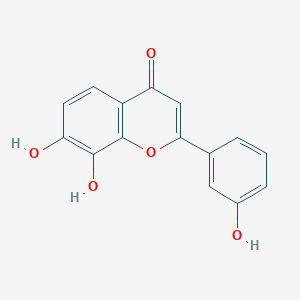
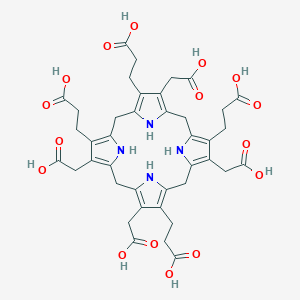
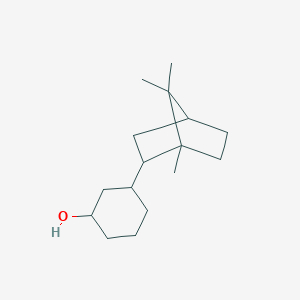
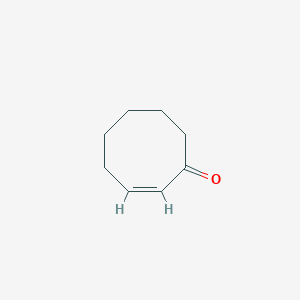
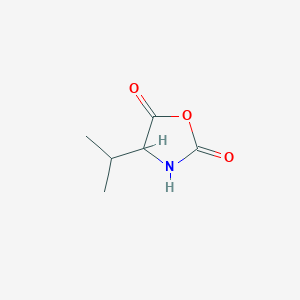
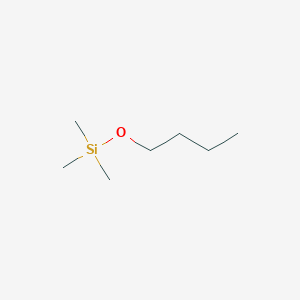
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
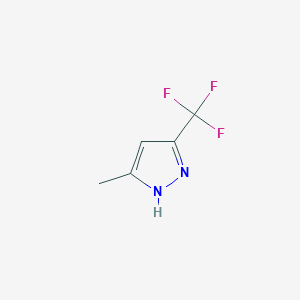
![(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene](/img/structure/B154292.png)
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)
